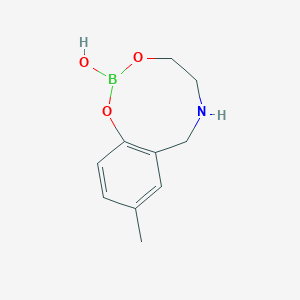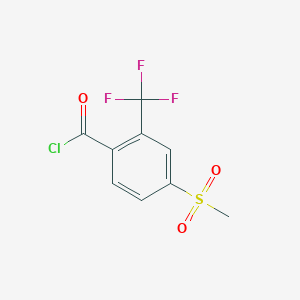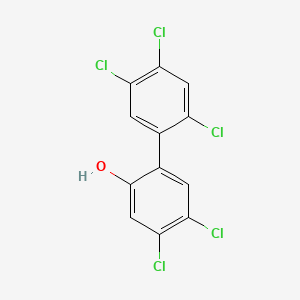
3-(Carboxymethanesulfinyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Carboxymethanesulfinyl)propanoic acid is an organic compound that belongs to the family of carboxylic acids It features a carboxyl group (-COOH) and a sulfinyl group (-SO) attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Carboxymethanesulfinyl)propanoic acid can be synthesized through several methods:
Oxidation of Sulfides: One common method involves the oxidation of 3-(carboxymethylthio)propanoic acid using oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) under controlled conditions to introduce the sulfinyl group.
Grignard Reagent Method: Another method involves the reaction of a Grignard reagent with carbon dioxide (CO₂) followed by oxidation to introduce the sulfinyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethanesulfinyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group (-SO₂) using strong oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The sulfinyl group can be reduced to a sulfide group (-S-) using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Reaction Conditions: Controlled temperature and pH to ensure selective reactions and high yields.
Major Products Formed
Oxidation: Formation of 3-(carboxymethanesulfonyl)propanoic acid.
Reduction: Formation of 3-(carboxymethylthio)propanoic acid.
Substitution: Formation of esters, amides, and other derivatives.
Scientific Research Applications
3-(Carboxymethanesulfinyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 3-(Carboxymethanesulfinyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress and inflammation pathways. The carboxyl group can form hydrogen bonds and ionic interactions with target molecules, modulating their function.
Comparison with Similar Compounds
Similar Compounds
3-(Carboxymethylthio)propanoic acid: Similar structure but with a sulfide group instead of a sulfinyl group.
3-(Carboxymethanesulfonyl)propanoic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Propanoic acid derivatives: Various derivatives with different functional groups attached to the propanoic acid backbone.
Uniqueness
3-(Carboxymethanesulfinyl)propanoic acid is unique due to the presence of both carboxyl and sulfinyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo redox reactions and form various derivatives makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
118993-32-1 |
|---|---|
Molecular Formula |
C5H8O5S |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
3-(carboxymethylsulfinyl)propanoic acid |
InChI |
InChI=1S/C5H8O5S/c6-4(7)1-2-11(10)3-5(8)9/h1-3H2,(H,6,7)(H,8,9) |
InChI Key |
QZHCWEBVHFBOTB-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)



![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/structure/B14285349.png)
![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)


![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)

![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)

